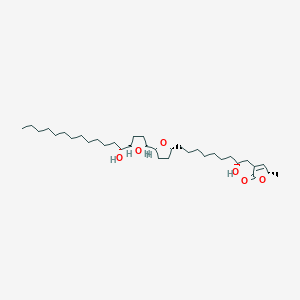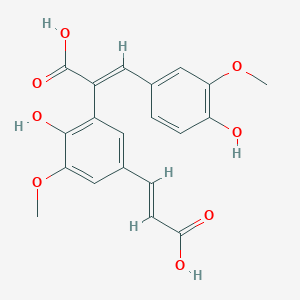
rollidecin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rollidecin C is a natural product found in Annona mucosa with data available.
Scientific Research Applications
Bioactive Properties and Cancer Research
- Rollidecin C, along with other acetogenins like rollidecin A and B, has been identified for its bioactive properties, especially in inhibiting human cancer cell lines. These compounds, derived from Rollinia mucosa, have shown potent and selective inhibitory effects on several cancer cell lines (Shi et al., 1996).
- In a study involving liquid chromatography/mass spectrometry, rollidecin C exhibited selective cytotoxicity towards the colon tumor cell line HT-29. This highlights its potential in targeted cancer therapy (Gu et al., 1997).
Synthetic Applications in Chemistry
- The synthesis of rollidecin C has been achieved through oxidative polycyclization with rhenium(VII) oxides. This process, guided by rules of stereoselectivity for tandem oxidative cyclization, demonstrates the compound's significance in advancing synthetic chemistry methods (D'Souza et al., 2001).
Investigation in Other Biological Activities
- Rollidecin C's structure and biological activities have been investigated in broader contexts, including its potential antiprotozoal activities. Its extraction and isolation from plants like Rollinia emarginata underscore its importance in natural product research and potential therapeutic applications (Février et al., 1999).
properties
Product Name |
rollidecin C |
|---|---|
Molecular Formula |
C35H62O6 |
Molecular Weight |
578.9 g/mol |
IUPAC Name |
(2S)-4-[(2R)-2-hydroxy-9-[(2R,5S)-5-[(2S,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]oxolan-2-yl]nonyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H62O6/c1-3-4-5-6-7-8-9-10-14-17-20-31(37)32-23-24-34(41-32)33-22-21-30(40-33)19-16-13-11-12-15-18-29(36)26-28-25-27(2)39-35(28)38/h25,27,29-34,36-37H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33-,34-/m0/s1 |
InChI Key |
KVJOKNWVKJJSNO-JBSVHPCSSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@@H]2CC[C@H](O2)CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O |
synonyms |
rollidecin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(s)-2-(2,2-Dimethylpropyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1246280.png)

![(5R,6S,7R,9R,12S,13S,16S,18R)-12,16,18-trihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1246286.png)



